molecular formula C19H27N3O3 B4686871 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-cyclohexyl-2-oxoacetamide

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-cyclohexyl-2-oxoacetamide

Cat. No.: B4686871
M. Wt: 345.4 g/mol
InChI Key: KTLXUYVQAYMCKY-UHFFFAOYSA-N
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Description

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-cyclohexyl-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butylbenzoyl group, a hydrazinyl linkage, and a cyclohexyl-oxoacetamide moiety

Preparation Methods

The synthesis of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-cyclohexyl-2-oxoacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of 4-tert-butylbenzoyl chloride with hydrazine to form 4-tert-butylbenzoyl hydrazide. This intermediate is then reacted with cyclohexyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .

Chemical Reactions Analysis

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-cyclohexyl-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl and benzoyl moieties, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as 4-tert-butylbenzoic acid and cyclohexylamine

Scientific Research Applications

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-cyclohexyl-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-cyclohexyl-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazinyl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of metalloproteins. Additionally, its benzoyl and cyclohexyl groups contribute to its binding affinity and specificity towards target molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

When compared to similar compounds, 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-cyclohexyl-2-oxoacetamide stands out due to its unique combination of functional groups. Similar compounds include:

    4-tert-Butylbenzoic acid hydrazide: Lacks the cyclohexyl-oxoacetamide moiety, resulting in different chemical properties and reactivity.

    2,4-Di-tert-butylphenol: Contains tert-butyl groups but lacks the hydrazinyl and cyclohexyl-oxoacetamide functionalities, leading to distinct applications and reactivity.

    2-[(4-tert-Butylbenzoyl)amino]-3-(4-hydroxyphenyl)-2-propenoic acid:

Properties

IUPAC Name

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-cyclohexyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-19(2,3)14-11-9-13(10-12-14)16(23)21-22-18(25)17(24)20-15-7-5-4-6-8-15/h9-12,15H,4-8H2,1-3H3,(H,20,24)(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLXUYVQAYMCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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